![molecular formula C14H24N2O4 B1663640 Oseltamivir acid CAS No. 187227-45-8](/img/structure/B1663640.png)
Oseltamivir acid
概要
説明
Oseltamivir acid, also known as GS-4071, is the active metabolite of Oseltamivir . It belongs to the family of medicines called antivirals, which are used to treat infections caused by viruses . It acts as an inhibitor of influenza neuraminidases A and B, preventing virus budding and release .
Synthesis Analysis
The synthesis of Oseltamivir involves several steps. It starts from a compound 1,3-butadiene-3-amyl ether and compound 3-nitro-ethyl acrylate, carrying out Diels-Alder reaction . Then, it reacts at room temperature in acetonitrile in the presence of a copper catalyst and PhI-NNs to prepare an aziridine compound in a one-pot method . Finally, Oseltamivir is synthesized through the aziridine ring opening, nitryl and p-nitrobenzene sulfonyl removal, acetylation, and hydrogenation .Chemical Reactions Analysis
This compound undergoes various chemical reactions. For instance, it undergoes basic hydrolysis, acid hydrolysis, oxidative degradation, and thermal degradation . It also participates in a domino Michael reaction and Horner-Wadsworth-Emmons reaction .Physical And Chemical Properties Analysis
This compound has a molecular formula of C14H24N2O4 and a molar mass of 284.35 . It has a density of 1.15±0.1 g/cm3, a melting point of 183-185°C, and a boiling point of 508.7±50.0 °C . It is soluble in water at a concentration of 56 mg/mL .科学的研究の応用
Resistance Development in Influenza Viruses : A study in South Africa found that the H1N1 influenza virus developed resistance to oseltamivir. This resistance was linked to mutations in the virus's neuraminidase protein, which is the target of oseltamivir. Such findings highlight the need for continuous monitoring and development of new antiviral strategies (Besselaar et al., 2008).
Impact on Immune Response : Research on mice infected with influenza A virus showed that treatment with oseltamivir significantly suppressed respiratory mucosal secretory IgA responses, which are crucial for immune defense against respiratory pathogens. This suggests that oseltamivir treatment might affect the body’s ability to prevent re-infection (Takahashi et al., 2010).
Environmental Impact and Removal : The environmental fate of oseltamivir has been a subject of study due to its persistence in water bodies and sewage systems. Research indicates that oseltamivir is not significantly removed or degraded during conventional wastewater treatments, raising concerns about its impact on the environment and potential role in promoting antiviral resistance (Accinelli et al., 2010).
Novel Drug Delivery Systems : Advances in nanotechnology have led to the development of silver nanoparticle-based delivery systems for oseltamivir. These systems show enhanced inhibition against H1N1 infection, suggesting a promising approach for improving the efficacy of oseltamivir against resistant strains of influenza (Li et al., 2016).
- , including its absorption, distribution, metabolism, and excretion, have been extensively studied. These studies show that oseltamivir is suitable for use in diverse populations, including children, elderly patients, and those with renal or hepatic impairment, due to its predictable pharmacokinetic profile (Davies, 2010).
Drug Interactions and Activation : Research indicates that oseltamivir, as a prodrug, is activated by human carboxylesterase 1. This activation can be inhibited by certain medications like the antiplatelet agent clopidogrel, highlighting the importance of considering drug interactions in clinical use (Shi et al., 2006).
Efficacy in Different Influenza Strains : Studies have shown varying levels of efficacy of oseltamivir in treating different strains of influenza. Resistance development has been observed in some cases, particularly in children and in strains like H1N1 and H5N1, underscoring the need for tailored treatment approaches and vigilance for resistance (Stephenson et al., 2009).
Comprehensive Clinical Experience : Over a decade of clinical experience with oseltamivir has provided a wealth of data on its effectiveness, safety, and use in various influenza scenarios, including pandemic, seasonal, and avian influenza. This comprehensive understanding aids in optimizing its use in different clinical settings (Smith et al., 2011).
作用機序
Target of Action
Oseltamivir acid, also known as oseltamivir carboxylate, is an antiviral drug that primarily targets the neuraminidase enzymes of influenza viruses A and B . These enzymes are found on the surface of the virus and play a crucial role in the virus’s ability to replicate and infect host cells .
Mode of Action
This compound exerts its antiviral activity by inhibiting the activity of the viral neuraminidase enzyme . This inhibition prevents the release of new virus particles from infected host cells, thereby impairing viral replication . It selectively inhibits neuraminidase-mediated hydrolysis of host sialic acid residues bound to budding virions, a necessary step in influenza replication .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the viral replication process . By inhibiting the neuraminidase enzyme, this compound blocks the release of progeny virions from infected cells . This action effectively limits the spread of the virus within the host, reducing the severity and duration of influenza symptoms .
Pharmacokinetics
Oseltamivir is ingested as a prodrug (oseltamivir phosphate) that is rapidly converted by hepatic esterases into the active metabolite, oseltamivir carboxylate . Oseltamivir carboxylate has high bioavailability and penetrates sites of infection at concentrations sufficient to inhibit viral replication . The pharmacokinetics of oseltamivir and oseltamivir carboxylate are dose-proportional after repeated doses of up to 500 mg twice daily . It is mainly excreted by the kidneys .
Result of Action
The primary result of this compound’s action is a reduction in the severity and duration of influenza symptoms . By inhibiting viral replication, this compound can limit the viral load and course of infection in the host . The clinical benefit of oseltamivir is greatest when administered within 48 hours of the onset of influenza symptoms .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other medications can potentially interact with this compound, affecting its action . Furthermore, the drug’s effectiveness can be compromised in environments where oseltamivir-resistant strains of the influenza virus are prevalent . Therefore, understanding the specific environment in which the drug is used is crucial for optimizing its therapeutic effects.
Safety and Hazards
将来の方向性
Oseltamivir is used to treat influenza in people who have had flu symptoms for 2 days or less. It may also be given to prevent influenza in people who may have been exposed but do not yet have symptoms . The benefits of oseltamivir use are controversial; a 2014 Cochrane Review concluded that oseltamivir treatment had limited benefit . Therefore, future research may focus on improving its efficacy and understanding its mechanism of action better.
特性
IUPAC Name |
(3R,4R,5S)-4-acetamido-5-amino-3-pentan-3-yloxycyclohexene-1-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4/c1-4-10(5-2)20-12-7-9(14(18)19)6-11(15)13(12)16-8(3)17/h7,10-13H,4-6,15H2,1-3H3,(H,16,17)(H,18,19)/t11-,12+,13+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NENPYTRHICXVCS-YNEHKIRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171996 | |
Record name | Oseltamivir acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
187227-45-8 | |
Record name | Ro 64-0802 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=187227-45-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oseltamivir acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187227458 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oseltamivir acid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02600 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Oseltamivir acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50171996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OSELTAMIVIR ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6106LV5Q8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。